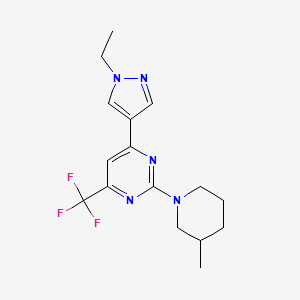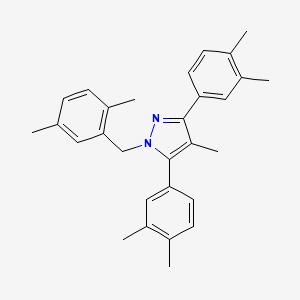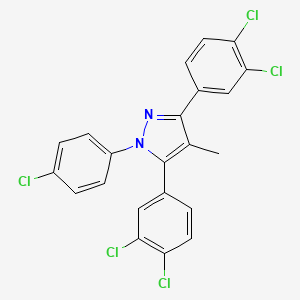![molecular formula C18H18FN5O3S2 B10926366 (5Z)-5-(4-fluorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one](/img/structure/B10926366.png)
(5Z)-5-(4-fluorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Fluorophenyl)methylene]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazino}-1,3-thiazol-4-one is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenyl)methylene]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazino}-1,3-thiazol-4-one typically involves multi-step reactions. One common method includes the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)methylene]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazino}-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-[(4-Fluorophenyl)methylene]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazino}-1,3-thiazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)methylene]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazino}-1,3-thiazol-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole with potential anticancer activity.
1-(2-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones: Known for their antimicrobial and cytotoxic properties.
Uniqueness
5-[(4-Fluorophenyl)methylene]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazino}-1,3-thiazol-4-one is unique due to its combination of a thiazole ring, a fluorophenyl group, and a pyrazole moiety, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with enzymes, making it a valuable compound in drug development and other scientific research areas.
Properties
Molecular Formula |
C18H18FN5O3S2 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H18FN5O3S2/c1-22-12-15(11-20-22)29(26,27)24-8-6-23(7-9-24)18-21-17(25)16(28-18)10-13-2-4-14(19)5-3-13/h2-5,10-12H,6-9H2,1H3/b16-10- |
InChI Key |
GCHYHZRLUUVGOX-YBEGLDIGSA-N |
Isomeric SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC(=O)/C(=C/C4=CC=C(C=C4)F)/S3 |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)F)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-(2-methylpropyl)-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10926283.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10926284.png)
![2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10926288.png)
![7-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10926291.png)
![N-[4-(difluoromethoxy)phenyl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10926297.png)
![N-(2-chloropyridin-3-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926302.png)

![2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B10926312.png)
![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-[4-(2,6-dichlorobenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10926319.png)
![N-(4-ethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926328.png)


![3,6-dimethyl-1-phenyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926359.png)
![2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10926361.png)
